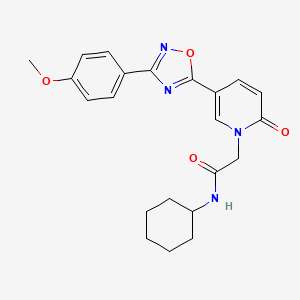![molecular formula C7H10ClN3O2 B2858057 4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride CAS No. 2361643-49-2](/img/structure/B2858057.png)
4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine-3-carboxylic acid” involves the reaction of azides with acetylenedicarboxylic acid ester, followed by removal of the Boc protection from the amine group, resulting in lactam cyclization .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy . For example, the IR spectrum of “methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates” shows a peak at 1706 cm^-1, corresponding to the C=O bond .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and often involve multiple steps. For instance, the synthesis of “4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine-3-carboxylic acid” involves the reaction of azides with acetylenedicarboxylic acid ester .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, “5-Methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylic Acid Hydrochloride” appears as a light orange to yellow to green powder or crystal .Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
A study by Flefel et al. (2018) presented the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine variants, showcasing their antimicrobial and antioxidant activities. These compounds were also subjected to in silico molecular docking screenings, indicating moderate to good binding energies with the target protein, highlighting their potential for further pharmaceutical applications (Flefel et al., 2018).
Anticonvulsant Activities
Wang et al. (2019) described the synthesis of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives containing triazole substituents and evaluated their anticonvulsant activities. The compound 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyridine showed significant efficacy, indicating the therapeutic potential of these derivatives in treating convulsive disorders (Wang et al., 2019).
Antibacterial Activity Evaluation
Xiao et al. (2014) investigated the antibacterial activity of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives. Their results indicated that some compounds exhibited promising activity against Escherichia coli and Pseudomonas aeruginosa, demonstrating the potential of triazolopyridine derivatives in antibacterial drug development (Xiao et al., 2014).
Development of Novel Anti-Diabetes Drug Leads
Mishchuk et al. (2016) prepared functionalized building blocks based on tetrahydrotriazolopyridine cores for use as privileged motifs in lead-like compound design. Among these, compounds stimulating glucagon-like peptide-1 (GLP-1) secretion were identified as novel anti-diabetes drug leads, underscoring the versatility and utility of these heterocyclic cores in medicinal chemistry (Mishchuk et al., 2016).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride, also known as EN300-7430501, is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
EN300-7430501 acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants
Biochemical Pathways
The biochemical pathways affected by EN300-7430501 are those involved in the replication of HBV. By modulating the conformation of the HBV core protein, EN300-7430501 disrupts the normal replication process of the virus . The downstream effects of this disruption are a reduction in the production of new viral particles .
Pharmacokinetics
In an hbv aav mouse model, the lead compound 45, which is likely to have similar properties to en300-7430501, was shown to inhibit hbv dna viral load when administered orally This suggests that EN300-7430501 may have good bioavailability and effective distribution within the body
Result of Action
The result of EN300-7430501’s action is a reduction in the replication of HBV, leading to a decrease in the viral load within the host . This can potentially limit the progression of the disease and reduce the symptoms experienced by the infected individual.
Propiedades
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-2-10-6(3-5)4-8-9-10;/h4-5H,1-3H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKOJIOUIUAWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CC1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2857977.png)
![4-benzyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2857978.png)
![phenyl(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone](/img/structure/B2857979.png)
![N-(4-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2857980.png)
![3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2857981.png)


![ethyl 2-(2-((5-((4-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857989.png)
![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2857990.png)


![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2857995.png)
![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2857997.png)